Cochinchinenin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1057666-04-2 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O4/c1-20-16-4-3-5-17(21-2)14(16)10-11-15(19)12-6-8-13(18)9-7-12/h3-9,18H,10-11H2,1-2H3 |
InChI Key |
BRIOVNZRUNCVKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Isolation and Characterization Methodologies for Cochinchinenin a
Chromatographic Techniques for Natural Product Isolation
The initial step in obtaining pure Cochinchinenin A involves the extraction of the crude resin, typically with a solvent such as methanol, followed by a series of chromatographic separations. Researchers have effectively utilized a combination of column chromatography techniques to navigate the complex mixture of compounds present in "dragon's blood."
A common strategy involves the sequential use of different stationary phases to achieve a high degree of purification. The extract is often first subjected to column chromatography over Sephadex LH-20 , a size-exclusion chromatography resin, which separates compounds based on their molecular size. This is a crucial step in removing larger polymeric materials and other classes of compounds.
Following this initial fractionation, further purification is typically achieved using silica (B1680970) gel and MCI gel (a highly porous polymer resin) column chromatography. These techniques separate compounds based on their polarity and hydrophobic interactions, respectively. A gradient elution system, where the solvent polarity is gradually changed, is often employed to effectively resolve the various components of the extract. Through repeated column chromatography, fractions enriched in this compound are collected. researchgate.net
More contemporary approaches may also employ High-Performance Liquid Chromatography (HPLC) , particularly in a preparative or semi-preparative mode, for the final purification steps. This technique offers higher resolution and speed compared to traditional column chromatography, ensuring the acquisition of a highly pure sample of this compound for structural analysis.
Table 1: Chromatographic Methods for this compound Isolation
| Chromatographic Technique | Stationary Phase | Principle of Separation | Role in Isolation |
| Column Chromatography | Sephadex LH-20 | Size Exclusion | Initial fractionation, removal of high molecular weight compounds |
| Column Chromatography | Silica Gel | Adsorption (Polarity) | Further purification of fractions |
| Column Chromatography | MCI Gel | Reversed-Phase (Hydrophobicity) | Separation of compounds with varying hydrophobicity |
| High-Performance Liquid Chromatography (HPLC) | C18 or similar | Reversed-Phase | Final purification to obtain high-purity this compound |
Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation of this compound
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the chalcone (B49325) moiety, and aromatic (C=C) bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present. The UV spectrum of a chalcone derivative like this compound typically displays distinct absorption maxima that are indicative of its conjugated system.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to piece together the complete structure of this compound.
¹H NMR Spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
¹³C NMR Spectroscopy reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) , Heteronuclear Single Quantum Coherence (HSQC) , and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of this compound.
The collective data from these spectroscopic methods allows for the unambiguous determination of the complex three-dimensional structure of this compound.
Table 2: Spectroscopic Data for the Characterization of this compound
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight and elemental composition |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=O, C=C) |
| UV-Visible (UV-Vis) Spectroscopy | Information on the conjugated system and chromophores |
| ¹H NMR Spectroscopy | Number, environment, and connectivity of protons |
| ¹³C NMR Spectroscopy | Number and types of carbon atoms |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons and carbons for full structural elucidation |
Biosynthesis and Metabolic Pathways of Cochinchinenin a
Overview of Biosynthetic Precursors and Pathways of Dihydrochalcones
Dihydrochalcones, including Cochinchinenin A, are plant-derived natural products that originate from the plant-specific phenylpropanoid pathway. nih.gov This metabolic route is responsible for the synthesis of a wide array of phenolic compounds. The biosynthesis of flavonoids typically begins with the precursor p-coumaroyl-CoA; however, dihydrochalcones are formed via a distinct branch. researchgate.net
The dedicated pathway for dihydrochalcones utilizes p-dihydrocoumaroyl-CoA as its starting substrate instead of p-coumaroyl-CoA. researchgate.net This key precursor is generated through the reduction of p-coumaroyl-CoA, a reaction catalyzed by an enzyme with p-coumaroyl-CoA reductase activity. fmach.it The other essential precursor for building the dihydrochalcone (B1670589) skeleton is malonyl-CoA, which provides the carbon units for one of the compound's aromatic rings. The general phenylpropanoid pathway is initiated from the amino acid L-phenylalanine, which is channeled from primary metabolism into the synthesis of these specialized compounds. nih.gov
Role of the Phenylalanine Ammonia-Lyase (PAL) Pathway in this compound Formation
The formation of this compound is fundamentally dependent on the Phenylalanine Ammonia-Lyase (PAL) pathway. The enzyme Phenylalanine Ammonia-Lyase (PAL) is a crucial, rate-limiting enzyme that catalyzes the first committed step in the entire phenylpropanoid biosynthetic pathway. wikipedia.orgnih.govrsc.org Research indicates that the production of dragon's blood resin, the natural source of this compound, occurs primarily through this pathway. nih.gov
The reaction catalyzed by PAL is a non-oxidative deamination of L-phenylalanine, which converts it into trans-cinnamic acid and ammonia. nih.govrsc.org This step serves as the gateway, diverting carbon from primary metabolism (amino acid synthesis) into the vast network of phenylpropanoid secondary metabolism. nih.gov The activity of PAL is often dramatically increased in response to various stimuli, which directly correlates with the induced biosynthesis of defense-related compounds like this compound. wikipedia.org
Environmental and Biological Factors Influencing this compound Biosynthesis
The production of this compound in its source plant, Dracaena cochinchinensis, is not constitutive but is instead significantly influenced by external stimuli. The synthesis of dragon's blood resin, which contains this compound, is a defensive response to stress. researchgate.netnih.gov
Key factors that induce biosynthesis include:
Wound Stress: Mechanical injury to the plant's stem is a primary trigger for resin formation. nih.govmdpi.com
Fungal Inducers: Infection by specific fungi can dramatically increase the yield of dragon's blood. Studies have shown that inoculation with species such as Fusarium proliferatum and F. oxysporum can enhance production by 2.7 to 3.3 times compared to wounding alone. researchgate.netmdpi.comnih.gov Other implicated fungal genera include Gibberella, Septoria, and Colletotrichum. researchgate.net
Moisture: Keeping the wounded area moist has been demonstrated to be essential for the efficient formation of the resin. nih.govnih.gov
The combination of physical wounding followed by fungal infection is considered a highly effective method for inducing the accumulation of these valuable flavonoids. nih.govnih.gov
Table 1: Factors Influencing this compound Biosynthesis
| Factor Type | Specific Inducer | Effect on Biosynthesis |
|---|---|---|
| Biological | Fungal Infection (Fusarium proliferatum, F. oxysporum, etc.) | Strong induction and significant increase in yield of dragon's blood. researchgate.netmdpi.comnih.gov |
| Environmental | Mechanical Wounding/Injury | Initiates the defense response and resin production. nih.govmdpi.com |
| Environmental | High Humidity | Essential for efficient resin formation at the wound site. researchgate.netnih.gov |
| Chemical | Oxalic Acid, Leucine | Can induce and increase the yield of dragon's blood. nih.gov |
Enzymatic Steps and Genetic Regulation within the Flavonoid Biosynthetic Pathway Relevant to this compound
Following the initial PAL-catalyzed reaction, a series of enzymatic steps leads to the final structure of this compound. The expression of the genes encoding these enzymes is tightly controlled by a network of regulatory proteins, such as transcription factors.
The key enzymatic steps are:
Cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) act sequentially to convert trans-cinnamic acid into the activated precursor, p-coumaroyl-CoA. nih.govnih.gov
A p-coumaroyl-CoA reductase , also known as a chalcone (B49325)/stilbene synthase family reductase (CDBR), catalyzes the critical reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA. fmach.itresearchgate.net This step defines the entry into the dihydrochalcone-specific branch of the flavonoid pathway. researchgate.net
Chalcone synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the basic C6-C3-C6 dihydrochalcone scaffold. researchgate.netresearchgate.net
Subsequent modifications, such as hydroxylation and methylation, are carried out by enzymes like Flavonoid 3'-hydroxylase (F3'H) and O-methyltransferases (OMT) to produce the final, complex structure of this compound. nih.govresearchgate.net
Genetic regulation of this pathway is complex. The expression of these biosynthetic genes is controlled by transcription factors, with the MYB family being particularly important in regulating flavonoid production. nih.govnih.gov In response to wound stress in D. cochinchinensis, transcriptomic analyses show significant upregulation of genes encoding CHS, OMT, and other key enzymes involved in flavonoid biosynthesis, demonstrating regulation at the gene expression level. nih.gov
Table 2: Key Enzyme-Encoding Gene Families in Dihydrochalcone Biosynthesis This table is based on a study of dihydrochalcone biosynthesis in Lithocarpus litseifolius, illustrating the genetic complexity of the pathway.
| Enzyme Abbreviation | Full Enzyme Name | Number of Candidate Genes Identified |
|---|---|---|
| PAL | Phenylalanine Ammonia-Lyase | 5 |
| C4H | Cinnamic acid 4-hydroxylase | 3 |
| 4CL | 4-coumarate-CoA ligase | 13 |
| CDBR | Chalcone/Stilbene Synthase Family Reductase | 18 |
| CHS | Chalcone Synthase | 5 |
| F3'H | Flavonoid 3'-hydroxylase | 9 |
Data sourced from an integrated metabolomic and transcriptomic analysis of a dihydrochalcone-producing plant. researchgate.net
Chemical Synthesis and Analog Development of Cochinchinenin a
Methodologies for the Synthesis of Cochinchinenin A Derivatives
While the total synthesis of this compound itself is a complex undertaking, the generation of its derivatives often relies on modifying related, more accessible natural chalcones and dihydrochalcones. A primary strategy involves the semi-synthesis approach, where a naturally isolated precursor is chemically altered.
Key methodologies for creating derivatives include:
Alkylation and Acylation: The hydroxyl groups on the aromatic rings of the dihydrochalcone (B1670589) scaffold are common targets for modification. Alkylation (adding alkyl chains) or acylation (adding acyl groups) can alter the compound's lipophilicity and steric profile.
Glycosylation: Attaching sugar moieties to the core structure can significantly impact solubility and pharmacokinetic properties.
Halogenation: Introducing halogen atoms (e.g., chlorine, bromine, fluorine) to the aromatic rings can modulate electronic properties and metabolic stability.
Formation of Heterocyclic Rings: Derivatives can be synthesized where the core structure is fused with other heterocyclic rings, leading to novel chemical entities with potentially different biological targets.
These modifications are crucial for structure-activity relationship (SAR) studies, which aim to identify the key chemical features responsible for a compound's biological effects and to optimize its potency and selectivity.
Synthetic Approaches to Dihydrochalcone Core Structures
The dihydrochalcone scaffold, which forms the backbone of this compound, is typically synthesized through a two-step process starting from simpler aromatic precursors.
Claisen-Schmidt Condensation: The initial step is the formation of a chalcone (B49325). This is achieved via a base- or acid-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. rsc.orgscispace.comwikipedia.orgnih.gov In this reaction, a substituted acetophenone (B1666503) is reacted with a substituted benzaldehyde. scispace.comresearchgate.net The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. scispace.com
Selective Hydrogenation: The second step is the conversion of the chalcone to a dihydrochalcone. This is accomplished by the selective reduction of the carbon-carbon double bond (C=C) in the α,β-unsaturated system, without reducing the carbonyl group (C=O). nih.gov Catalytic hydrogenation is the most common method for this transformation. nih.goved.gov Various metal catalysts are employed to achieve high chemoselectivity.
| Catalyst System | Key Features | Reference |
|---|---|---|
| Palladium (e.g., Pd/C) | Commonly used, effective for general hydrogenations. | nih.goved.gov |
| Rhodium (e.g., Rh-PPh3 complexes) | Allows for chemoselective reduction of the olefinic bond. | nih.govresearchgate.net |
| Nickel or Iridium | Also used as effective catalysts for this transformation. | nih.govcsic.es |
| Recyclable Pd nanocatalyst | Offers high yield (>99%) and selectivity (>99%) under atmospheric pressure, aligning with green chemistry principles. | nih.gov |
An alternative to purely chemical methods is the use of microorganisms or enzymes for the hydrogenation step. nih.gov Yeasts such as Saccharomyces and Rhodotorula have shown the ability to reduce the double bond in chalcones, offering a greener and often more selective synthetic route. nih.gov
Challenges and Innovations in the Chemical Synthesis of Complex Natural Product Analogs
The synthesis of complex natural product analogs like those of this compound presents significant challenges that drive innovation in organic chemistry. consensus.appijarsct.co.innumberanalytics.com
Key Challenges:
Structural Complexity and Stereocontrol: Natural products often possess intricate three-dimensional structures with multiple stereogenic centers. consensus.app Replicating this precise stereochemistry in the lab is a primary hurdle. The creation of quaternary carbon centers, in particular, is difficult due to steric hindrance. consensus.apprsc.org
Balancing Skeleton Construction and Functionalization: Devising a synthetic route that efficiently builds the core molecular framework while allowing for the introduction or modification of functional groups is a constant challenge. consensus.app
Innovations in Synthetic Chemistry:
To overcome these challenges, chemists are continuously developing new tools and strategies: ijarsct.co.innumberanalytics.com
Late-Stage Functionalization (LSF): This strategy focuses on introducing functional groups at the final stages of a synthesis. acs.orgresearchgate.netnih.gov This approach is highly efficient for creating a diverse library of analogs from a common advanced intermediate, avoiding the need to repeat the entire synthesis for each new derivative. researchgate.netresearchgate.net C-H functionalization, which directly converts inert carbon-hydrogen bonds into new functional groups, is a particularly powerful LSF technique. acs.orgresearchgate.net
Catalysis: Advances in transition metal catalysis and organocatalysis have provided new reactions that can form complex bonds with high selectivity and efficiency. consensus.appijarsct.co.in Asymmetric catalysis, using chiral catalysts, is crucial for controlling stereochemistry. numberanalytics.com
Flow Chemistry: Conducting reactions in continuous flow systems rather than traditional batch flasks can improve reaction control, safety, and scalability.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. consensus.app
These innovations not only facilitate the synthesis of known natural products but also empower chemists to create novel analogs with potentially enhanced therapeutic properties. ijarsct.co.in
Biological Activities and Molecular Mechanisms of Cochinchinenin a
Anti-inflammatory Activities and Cellular Pathway Modulation by Cochinchinenin A
Research into the precise anti-inflammatory mechanisms of this compound is an emerging field. While the broader resin from which it is derived, Dragon's Blood, is known to possess anti-inflammatory properties, studies specifically isolating this compound's role are crucial for a complete understanding.
Excessive inflammatory activity is a hallmark of numerous disease states. Phytochemicals are known to attenuate inflammatory activity through various mechanisms. While the Dragon's Blood resin, containing this compound, has demonstrated anti-inflammatory properties, specific studies detailing the attenuation of acute and chronic inflammatory models by isolated this compound are necessary to define its precise contribution.
The inflammatory process is regulated by complex cellular signaling cascades. Key pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, are central to the production of pro-inflammatory mediators. Natural compounds often exert their anti-inflammatory effects by modulating these pathways. Investigation into how this compound specifically interacts with and modulates these signaling cascades is a key area for future research to elucidate its anti-inflammatory potential.
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. oncotarget.commdpi.com The inhibition of the NF-κB pathway and the subsequent suppression of COX-2 expression are established strategies for controlling inflammation. nih.govmdpi.com Determining whether this compound directly inhibits NF-κB activation or COX-2 enzyme activity would provide a specific molecular basis for its potential anti-inflammatory effects.
Antioxidant Activities of this compound and Oxidative Stress Mitigation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of many inflammatory diseases. nih.govmdpi.com Natural compounds with antioxidant properties can mitigate oxidative stress by scavenging free radicals or by bolstering endogenous antioxidant systems. nih.gov The Dragon's Blood resin has been reported to possess anti-oxidative properties. researchgate.net However, specific studies quantifying the direct ROS scavenging capabilities or the influence on cellular antioxidant pathways by isolated this compound are required to fully characterize its role in mitigating oxidative stress.
Analgesic Effects and Ion Channel Modulation by this compound
The modulation of ion channels in sensory neurons is a key mechanism for producing analgesic effects. nih.govresearchgate.net Certain phytochemicals can alter pain signaling by interacting with specific ion channels involved in the transmission of pain signals. nih.govresearchgate.net
This compound has been shown to modulate tetrodotoxin-resistant (TTX-R) sodium channels in the dorsal root ganglion (DRG) neurons of rats. bioline.org.brajol.info These channels are crucial for the generation and propagation of pain signals, particularly in inflammatory conditions. nih.gov The action of this compound on these channels is rapid, suggesting a direct binding interaction rather than a mechanism involving second messenger signaling pathways. bioline.org.br
The mode of action for this compound on TTX-R sodium channels has been determined to follow occupancy theory. This indicates that the intensity of its inhibitory effect is directly proportional to the number of channels occupied by the molecule. bioline.org.br This contrasts with the action of a related compound, Cochinchinenin B, which operates via rate theory. bioline.org.br This fundamental difference in their modes of action is believed to be the cause of an antagonistic interaction observed when the two compounds are combined. bioline.org.brajol.info
Research using whole-cell patch clamp techniques has allowed for the calculation of specific kinetic parameters of the interaction between this compound and TTX-R sodium channels. ajol.info
Table 1: Kinetic Parameters of this compound Interaction with TTX-R Sodium Channels
| Parameter | Value (x 10⁻³) | Source |
| Rate Constant for Combination | 198.7 ± 39.9 | ajol.info |
| Rate Constant for Dissociation | 41.1 ± 6.2 | ajol.info |
This direct, quantifiable modulation of a key ion channel involved in pain transmission provides a clear molecular mechanism for the potential analgesic effects of this compound. bioline.org.brajol.info
Distinct Modes of Action on TTX-R Sodium Channels by this compound (e.g., Occupancy Theory)
This compound exerts its inhibitory effects on tetrodotoxin-resistant (TTX-R) sodium channels through a mechanism consistent with the occupancy theory. nih.gov This theory posits that the intensity of the drug's effect is directly proportional to the number of receptors occupied by the drug. nih.gov
Research using the whole-cell patch clamp technique on dorsal root ganglion (DRG) neurons from rats demonstrated that the inhibitory effect of this compound on TTX-R sodium currents aligns well with the occupancy theory equation. nih.gov The study determined that the rate constant for the combination of this compound with the TTX-R sodium channel was approximately five times higher than its rate constant for dissociation. nih.gov This indicates a strong binding affinity and a stable interaction once the compound is bound to the channel. The maximum inhibition rate of this compound on these channels can reach 100%, signifying that it possesses high intrinsic activity. nih.gov
Inhibition of Acid-Sensing Ion Channels (ASICs) by this compound
Information regarding the specific inhibitory effects of this compound on acid-sensing ion channels (ASICs) is not available in the reviewed scientific literature. While the pharmacology of ASICs has been explored with various other compounds, direct studies detailing the interaction of this compound with these channels could not be found.
Effects of this compound on Platelet Aggregation
In Vitro Inhibition of ADP-Induced Platelet Aggregation by this compound
Based on a thorough review of available scientific literature, there are no specific research findings that detail the in vitro inhibition of ADP-induced platelet aggregation by this compound. Studies on platelet aggregation have focused on other compounds, and the role of this compound in this biological process has not been documented.
Pharmacological Interactions of this compound with Related Compounds
Antagonistic Interaction with Cochinchinenin B on Tetrodotoxin-Resistant Sodium Channels
This compound exhibits a competitive antagonistic interaction with its related compound, Cochinchinenin B, at the same binding site on TTX-R sodium channels. nih.gov The primary reason for this antagonism stems from their different modes of action; this compound follows the occupancy theory, while Cochinchinenin B's action is described by the rate theory. nih.govnih.gov
The rate constant for the combination of this compound with the TTX-R sodium channel is about twice that of Cochinchinenin B. nih.gov This faster binding rate means that when both compounds are present, this compound can more readily occupy the channel's binding sites, thereby reducing the rate at which Cochinchinenin B can bind and exert its inhibitory effect. nih.gov Conversely, the rate constant of dissociation for Cochinchinenin B is significantly lower—about one-eighth that of this compound—meaning it dissociates much more slowly. nih.gov This slow dissociation from the receptor site further hinders the ability of this compound to bind, leading to a lower-than-expected inhibition rate for this compound when Cochinchinenin B is also present. nih.gov These distinct kinetic properties are the direct cause of their antagonistic relationship. nih.gov
Interactive Data Table: Kinetic Properties of this compound and B on TTX-R Sodium Channels
| Compound | Rate Constant of Combination (x 10⁻³) | Rate Constant of Dissociation (x 10⁻³) | Mode of Action |
| This compound | 198.7 ± 39.9 nih.gov | 41.1 ± 6.2 nih.gov | Occupancy Theory nih.gov |
| Cochinchinenin B | 99.9 ± 16.8 nih.gov | 5.3 ± 0.4 nih.gov | Rate Theory nih.gov |
Synergistic Effects with Cochinchinenin B and Loureirin B on Ion Channel Modulation
A review of the scientific literature did not yield information regarding synergistic effects between this compound, Cochinchinenin B, and Loureirin B on ion channel modulation.
Structure Activity Relationships Sar of Cochinchinenin a and Its Analogs
Analysis of Key Structural Determinants for Cochinchinenin A's Biological Activities
The bioactivity of this compound, a dihydrochalcone (B1670589) isolated from the red resin of Dracaena cochinchinensis, is largely dictated by the specific arrangement of hydroxyl and methoxy (B1213986) groups on its A and B rings. researchgate.netnih.gov General SAR studies on dihydrochalcones and related flavonoids suggest that the number and position of these functional groups are critical for activities such as antioxidant, anti-inflammatory, and anticancer effects. nih.govmdpi.com
For instance, the presence of hydroxyl groups is often correlated with strong antioxidant activity due to their ability to donate hydrogen atoms and scavenge free radicals. mdpi.com The catechol-like moiety (adjacent hydroxyl groups) that can be formed on either ring is a significant contributor to this effect. In the case of this compound, the specific pattern of methoxylation and hydroxylation on both aromatic rings influences its lipophilicity and electronic properties, which in turn affects its absorption, distribution, and interaction with molecular targets.
Studies on related dihydrochalcones have shown that methoxylation can modulate activity. For example, methoxylation of a hydroxyl group can sometimes enhance bioactivity by improving metabolic stability and membrane permeability, although it may reduce the radical scavenging capacity. mdpi.com The substitution pattern on the B-ring of chalcones and dihydrochalcones is also known to be a key determinant of their anti-inflammatory and anticancer activities. nih.govmdpi.com
Table 1: Potential Contribution of Structural Features of this compound to its Biological Activities
| Structural Feature | Potential Role in Biological Activity |
| Dihydrochalcone Scaffold | Provides the basic framework for interaction with various biological targets. The flexibility of the propane (B168953) chain is a key characteristic. |
| Hydroxyl Groups | Crucial for antioxidant activity through hydrogen donation and radical scavenging. They also participate in hydrogen bonding with target proteins. |
| Methoxy Groups | Modulate lipophilicity, metabolic stability, and electronic properties. Can influence binding affinity and cell permeability. |
| Substitution Pattern on Ring A | The arrangement of substituents affects the electronic density and interaction with receptor pockets. |
| Substitution Pattern on Ring B | Critical for determining the specificity and potency of interaction with various enzymes and signaling proteins. |
Comparative SAR Studies with Other Flavonoids and Dihydrochalcones
To understand the unique therapeutic potential of this compound, it is valuable to compare its SAR with other well-studied flavonoids and dihydrochalcones.
Compared to other dihydrochalcones like phloretin, the differences in the hydroxylation and methoxylation patterns are key. Phloretin possesses a 2',4',6'-trihydroxy substitution on the A-ring and a 4-hydroxy substitution on the B-ring. This extensive hydroxylation contributes to its potent antioxidant effects. mdpi.com In contrast, the specific methoxy groups of this compound might confer different target specificities or improved pharmacokinetic properties. Studies comparing various dihydrochalcones have revealed that even minor changes, such as the position of a single hydroxyl or methoxy group, can significantly alter biological activity. mdpi.com
When compared with flavonoids possessing an unsaturated C2-C3 bond, such as luteolin (B72000), the flexibility of the dihydrochalcone backbone in this compound allows for a different spatial arrangement of the A and B rings. This conformational freedom can enable binding to different or larger receptor pockets that are inaccessible to the more rigid flavones. The presence of ortho-dihydroxy groups on the B-ring of flavonoids like luteolin is a known determinant for strong anti-inflammatory and antioxidant activities. nih.gov
The comparison with retro-dihydrochalcones, such as taccabulin A, which has microtubule-destabilizing effects, further highlights the importance of the core scaffold and the orientation of the A and B rings for specific biological actions. scispace.com The transposition of hydroxyl and methoxy groups can lead to significant variations in antiproliferative potency. scispace.com
Table 2: Comparative SAR Highlights of Dihydrochalcones
| Compound | Key Structural Features | Implication for Biological Activity |
| This compound | Specific methoxy and hydroxy substitution pattern on the dihydrochalcone core. | Likely possesses a unique balance of antioxidant, anti-inflammatory, and anticancer properties with potentially favorable pharmacokinetics. |
| Phloretin | 2',4',6'-trihydroxy A-ring and 4-hydroxy B-ring. mdpi.com | Strong antioxidant activity due to multiple hydroxyl groups. mdpi.com |
| Naringin (B1676962) Dihydrochalcone | Glycosylation of hydroxyl groups. mdpi.com | Glycosylation generally reduces antioxidant potential but may improve solubility. mdpi.com |
| Neohesperidin Dihydrochalcone | Additional methoxy group compared to naringin dihydrochalcone. mdpi.com | Methoxylation can enhance electron-donating potential and antioxidant activity. mdpi.com |
Computational Approaches in SAR Elucidation Relevant to this compound (e.g., Molecular Docking, QSAR)
Computational methods are invaluable tools for predicting and understanding the SAR of natural products like this compound, guiding the design of more potent and selective analogs.
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound within the active site of a target protein. For its anti-inflammatory activity, cyclooxygenase (COX-1 and COX-2) enzymes are plausible targets. nih.gov Molecular docking studies of similar flavonoids and chalcones with COX enzymes have revealed that the hydroxyl groups often form key hydrogen bonds with amino acid residues in the active site, such as Serine and Arginine. japer.inisfcppharmaspire.com The dihydrochalcone backbone of this compound would be positioned within the hydrophobic channel of the enzyme. Such studies can help to rationalize the observed inhibitory activity and guide modifications to improve potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of this compound analogs, QSAR studies could identify key physicochemical descriptors (e.g., lipophilicity (logP), electronic properties, and steric parameters) that correlate with their anti-inflammatory or anticancer effects. academie-sciences.fr For instance, a QSAR model might reveal that a specific range of logP values is optimal for cellular activity, or that the electronic nature of substituents at a particular position on the aromatic ring is critical for target interaction. Such models are powerful for predicting the activity of novel, unsynthesized derivatives.
Table 3: Application of Computational Methods in SAR of this compound
| Computational Method | Application to this compound | Potential Insights |
| Molecular Docking | Predicting the binding mode and affinity of this compound with target proteins like COX-2. japer.inisfcppharmaspire.com | Identification of key interacting amino acid residues and the role of specific functional groups in binding. |
| QSAR | Developing models that correlate structural descriptors of this compound analogs with their biological activities. academie-sciences.fr | Predicting the activity of new derivatives and identifying the most influential physicochemical properties for bioactivity. |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the this compound-protein complex over time. | Assessing the stability of the binding pose and understanding the flexibility of both the ligand and the target. |
Advanced Analytical and Methodological Approaches in Cochinchinenin a Research
Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Profiling of Cochinchinenin A
The qualitative and quantitative analysis of this compound, often within the complex matrix of its natural source, Dracaena cochinchinensis resin (Dragon's Blood), relies heavily on high-resolution separation and detection methods. nih.govnih.gov
Chromatographic Methods: Various column chromatography techniques, including the use of Sephadex L-20 gel, MCI gel, and silica (B1680970) gel, have been fundamental in the initial isolation and purification of chalcone (B49325) dimers like this compound. nih.gov For more rapid and efficient analysis, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice. UPLC, in particular, offers significant advantages over traditional HPLC for the analysis of complex traditional medicines. nih.gov It provides shorter analysis times, higher resolution, and better separation performance, which is critical for creating detailed chemical fingerprints of the resin. nih.gov A typical UPLC analysis of Dracaena cochinchinensis resin can be completed in 30 minutes, a significant reduction from the 50 minutes required by conventional HPLC methods. nih.gov
Spectrometric Methods: Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and quantification of this compound. researchgate.net Untargeted metabolomics studies utilizing UPLC-quadrupole-time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) allow for the comprehensive profiling of non-volatile metabolites in complex biological samples. researchgate.net This technique is distinguished by its high throughput, ultra-high sensitivity, and robust separation capabilities, making it ideal for identifying components in intricate matrices like Dragon's Blood resin. researchgate.net For quantitative purposes, methods like LC-MS/MS are used to determine the concentration of specific phenolic components. researchgate.net
Table 1: Comparison of Chromatographic Techniques for Dracaena cochinchinensis Analysis
| Technique | Primary Use | Key Advantages | Reference |
|---|---|---|---|
| Column Chromatography (Silica, Sephadex) | Isolation & Purification | Effective for initial separation of new compounds. | nih.gov |
| HPLC | Quantitative Analysis & Fingerprinting | Standard method for quality control. | nih.gov |
| UPLC | Rapid Fingerprinting & Quantitative Analysis | Shorter analysis time (~30 min), higher resolution, better separation. | nih.gov |
| UPLC-Q-TOF-MS/MS | Qualitative Profiling & Metabolomics | High throughput, ultra-high sensitivity, robust separation for complex mixtures. | researchgate.net |
Electrophysiological and Spectroscopic Assays for Molecular Target Engagement of this compound
Understanding how this compound interacts with its molecular targets is key to defining its mechanism of action. Electrophysiological and spectroscopic assays provide direct and indirect evidence of these binding events at a molecular level.
Electrophysiological Assays: The whole-cell patch-clamp technique is a primary electrophysiological method for studying ion channels, which are common drug targets. nih.govcncb.ac.cnnih.gov This technique allows for the measurement of ionic currents across the entire cell membrane, providing detailed insights into how a compound might modulate ion channel activity. nih.govaxxam.com In this method, a glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to gain electrical access to the cell's interior. nih.govresearchgate.net This allows for the precise control of the membrane potential (voltage-clamp) or the measurement of changes in membrane potential (current-clamp). cncb.ac.cnnih.gov While direct studies on this compound using this method are not widely published, it is a critical tool for investigating the effects of natural products on neuronal or cardiac cells, where ion channels play a vital role. axxam.comnih.gov The development of automated patch-clamp systems has increased the throughput of this technique, making it more suitable for drug discovery screening processes. nih.gov
Spectroscopic Assays: Fluorescence spectroscopy is a valuable tool for confirming molecular target engagement. This technique measures changes in the fluorescence properties of a target protein upon binding to a ligand like this compound. For instance, the interaction between Cochinchinenin C, a related compound, and the glucagon-like peptide-1 (GLP-1) receptor was confirmed using fluorescence spectroscopy. rsc.org The intrinsic fluorescence of amino acids like tryptophan in the protein can be quenched or shifted when a compound binds, providing evidence of the interaction and allowing for the calculation of binding affinities. rsc.org This method is instrumental in validating hits from computational screening and confirming direct physical interaction with a target protein. rsc.org
Table 2: Methodologies for Studying Molecular Target Engagement
| Methodology | Principle | Information Obtained | Relevance to this compound Research |
|---|---|---|---|
| Whole-Cell Patch Clamp | Measures ionic currents across the entire cell membrane. nih.govcncb.ac.cn | Modulation of ion channel activity, changes in membrane potential. nih.gov | To investigate potential effects on ion channel targets in excitable cells. |
| Fluorescence Spectroscopy | Detects changes in the fluorescence of a target protein upon ligand binding. rsc.org | Confirmation of binding, binding affinity (Kd), interaction mechanism. rsc.orgresearchgate.net | To confirm direct physical interaction with a purified target protein. rsc.org |
Methodologies for Studying this compound Interactions with Biological Macromolecules
The biological activity of polyphenolic compounds like this compound is often linked to their ability to interact with macromolecules, particularly proteins. researchgate.net Studying these interactions is crucial for understanding its pharmacokinetic and pharmacodynamic properties.
Protein Binding Studies: The interaction of compounds with plasma proteins, such as human serum albumin (HSA), is a key determinant of their distribution and availability in the body. Fluorescence spectroscopy is a widely used method to study these interactions. The binding of Cochinchinenin C to HSA has been investigated under simulated physiological conditions. researchgate.net By monitoring the quenching of HSA's intrinsic tryptophan fluorescence at increasing concentrations of the compound, researchers can determine binding constants and the number of binding sites. researchgate.net
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. mdpi.com This allows for a complete thermodynamic characterization of the interaction, providing information on the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. ITC is particularly useful for studying polyphenol-protein interactions, which are often exothermic. mdpi.com
These protein binding studies help to characterize the affinity and nature of the interaction between this compound and key biological macromolecules, providing insight into how it is transported and how it might interact with enzyme or receptor targets. researchgate.netmdpi.com
Preclinical Pharmacological Investigations of Cochinchinenin a
In Vitro Pharmacological Profiling of Cochinchinenin A in Cellular Models
In vitro studies, which are conducted in controlled laboratory environments using cell cultures, have provided the foundational understanding of this compound's biological activities. These studies have revealed its potential as an anti-inflammatory, antioxidant, and anti-platelet agent.
One of the key pharmacological effects observed is its anti-inflammatory activity. Research has shown that resin from Dracaena cinnabari, containing this compound, can inhibit the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov This suggests that this compound may play a role in modulating inflammatory pathways at the cellular level.
Furthermore, this compound has demonstrated effects on platelet aggregation. Studies on compounds isolated from dragon's blood have identified this compound as having an inhibitory effect on ADP-induced platelet aggregation. nih.gov Platelet aggregation is a critical process in blood clotting, and its inhibition suggests a potential role in cardiovascular health. nih.gov The resin from which it is derived has a traditional reputation for improving blood circulation, and modern studies indicate this may be related to mechanisms like inhibiting platelet aggregation and expanding blood vessels. nih.govresearchgate.net
The broader pharmacological profile of the resin containing this compound includes anti-bacterial, anti-diabetic, and anti-tumor activities, which have been observed in various modern pharmacological studies. nih.govresearchgate.net
Below is a summary of the in vitro pharmacological findings for this compound and related extracts.
Interactive Table: In Vitro Pharmacological Profile of this compound
| Pharmacological Target/Activity | Cellular Model/Assay | Observed Effect | Reference |
| Platelet Aggregation | ADP-induced platelet aggregation assay | Inhibition of platelet aggregation | nih.gov |
| Inflammation | Cellular models measuring inflammatory mediators | Inhibition of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) production (by resin containing the compound) | nih.gov |
| Blood Circulation | Not specified | Associated with inhibition of platelet aggregation and expansion of blood vessels (by resin containing the compound) | nih.govresearchgate.net |
In Vivo Efficacy Studies of this compound in Relevant Animal Models
Following promising in vitro results, the efficacy of this compound and its source extracts have been evaluated in living organisms. These in vivo studies are crucial for understanding how a compound behaves in a complex physiological system.
The anti-inflammatory potential observed in cell cultures has been substantiated in animal models. Studies using extracts of Dracaena cinnabari resin, which contains this compound, demonstrated a reduction in rat paw edema, a common model for acute inflammation. nih.gov This provides evidence that the anti-inflammatory effects seen at the cellular level can translate to a tangible outcome in a living animal. The use of carrageenan-induced paw edema in rats is a standard method for screening potential anti-inflammatory drugs. banglajol.inforesearchgate.net
The table below summarizes key findings from in vivo studies involving extracts containing this compound.
Interactive Table: In Vivo Efficacy of Extracts Containing this compound
| Therapeutic Area | Animal Model | Observed Efficacy | Reference |
| Anti-inflammatory | Rat Edema Model | Reduction in edema, validating anti-inflammatory potential | nih.gov |
| Anti-diabetic | Diabetic Animal Models | Exerted an anti-diabetic effect by reducing postprandial blood glucose increase | researchgate.net |
| Wound Healing | Not specified | Resin showed significantly better wound contraction and skin-breaking strength compared to control | nih.gov |
Considerations for Translational Research from Preclinical Findings of this compound
Translational research aims to bridge the gap between basic scientific discoveries in preclinical settings and their application in human clinical practice. d-nb.info This "bench-to-bedside" process is fraught with challenges, often referred to as the "valley of death," where promising drug candidates fail to become approved therapies. d-nb.infonih.gov For a natural compound like this compound, several factors must be considered for successful translation.
A primary challenge is the discrepancy between preclinical models and human disease. nih.gov While animal models of inflammation or diabetes are useful, they cannot fully replicate the complexity of these diseases in humans. nih.gov The positive results for extracts containing this compound in reducing rat paw edema and managing blood glucose in animal models are encouraging, but this efficacy may not directly translate to human patients. nih.govresearchgate.net
Furthermore, most preclinical studies have utilized extracts of "Dragon's Blood" resin, which contains a multitude of compounds, including loureirin A, loureirin B, and resveratrol, in addition to this compound. nih.govresearchgate.net A crucial step in translational research is to determine the specific contribution of this compound to the observed effects and to investigate potential synergistic interactions between the different compounds.
The successful transition from preclinical to clinical trials requires a rigorous evaluation of a compound's properties. researchgate.net While many compounds may show activity in vitro, only a fraction demonstrate reproducible efficacy in in vivo models. researchgate.net Despite significant investment, a high percentage of drug candidates fail during clinical trials for reasons that could potentially be identified earlier with more robust preclinical data. nih.gov Therefore, before this compound can be considered for human trials, more extensive preclinical research focusing on the isolated compound is necessary to fully understand its mechanisms, efficacy, and how it is processed by the body.
Future Perspectives and Emerging Research Directions for Cochinchinenin a
Discovery and Elucidation of Novel Molecular Targets and Signaling Pathways of Cochinchinenin A
While preliminary studies have identified some biological effects of this compound, a significant opportunity exists to uncover its precise molecular targets and the signaling cascades it modulates. Current research indicates that this compound, along with other compounds from Dragon's Blood, exhibits an inhibitory effect on ADP-induced platelet aggregation, pointing towards targets within the platelet activation and coagulation pathways.
Future research will likely move beyond these initial findings to identify direct protein targets. A promising avenue is the investigation of its effects on key signaling pathways often implicated in the therapeutic areas associated with flavonoids, such as inflammation, cancer, and metabolic diseases. For instance, many flavonoids are known to interact with cascades like the mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and signal transducer and activator of transcription (STAT) pathways. Investigating the impact of this compound on these pathways could reveal novel mechanisms for its observed effects. Furthermore, exploring its potential interaction with receptors for metabolic regulation, such as the glucagon-like peptide-1 (GLP-1) receptor—a target identified for the related compound Cochinchinenin C—could open new therapeutic possibilities for metabolic disorders.
Table 1: Potential Molecular Targets and Pathways for Future this compound Research
| Potential Target/Pathway Class | Specific Examples | Associated Biological Process | Rationale for Investigation |
|---|---|---|---|
| Platelet Aggregation Pathways | P2Y12 receptor, Glycoprotein IIb/IIIa | Hemostasis, Thrombosis | Based on observed inhibition of ADP-induced platelet aggregation. |
| Inflammatory Signaling Cascades | NF-κB, MAPK, COX enzymes | Inflammation, Immune Response | Common targets for flavonoid compounds with known anti-inflammatory potential. |
| Metabolic Receptors | GLP-1 Receptor, α-glucosidase | Glucose Homeostasis, Diabetes | Activity demonstrated by related compounds and extracts from the source plant. |
| Cancer-Related Pathways | PI3K/Akt, STAT3, MMPs | Cell Proliferation, Apoptosis, Metastasis | General anti-tumor activities reported for Dragon's Blood resin. |
Exploration of Undiscovered Biological Activities of this compound
The ethnobotanical use of Dragon's Blood resin suggests a wide range of therapeutic properties, including anti-inflammatory, analgesic, anti-diabetic, and anti-tumor activities. nih.govchimia.ch However, many of these effects have been attributed to the crude extract, and the specific contribution of this compound remains largely unexplored. This gap presents a significant opportunity for future research to systematically screen the compound for a broader spectrum of biological activities.
Given the known anti-platelet effect, a deeper investigation into its role in cardiovascular diseases, particularly in preventing thrombosis, is warranted. koreascience.kr Based on the activities of the source resin, other promising areas for exploration include:
Anti-inflammatory Activity: Quantifying its ability to inhibit key inflammatory mediators and enzymes.
Anti-diabetic Effects: Investigating its potential to inhibit enzymes like α-glucosidase or to modulate insulin (B600854) secretion pathways. nih.govmdpi.com
Antimicrobial Properties: Screening against a panel of pathogenic bacteria and fungi, an area that remains largely uninvestigated. acs.org
Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines and exploring its potential to inhibit tumor growth, invasion, and metastasis.
Advanced Synthetic Strategies for the Development of Potent this compound Analogs
The structural complexity of this compound, a chalcone (B49325) dimer with a cyclobutane (B1203170) ring, presents both challenges and opportunities for medicinal chemistry. While classical methods like the Claisen-Schmidt condensation are fundamental for synthesizing chalcone monomers, developing potent analogs of a dimeric structure requires more advanced strategies. koreascience.krmdpi.com
Future synthetic efforts will likely focus on several key areas:
Stereoselective Synthesis: The cyclobutane ring in this compound contains multiple stereocenters, which are critical for its biological activity. Developing stereoselective synthetic routes, potentially using photochemical [2+2] cycloadditions or ring contractions, will be crucial to produce specific isomers and to perform detailed structure-activity relationship (SAR) studies. nih.gov
Late-Stage Functionalization: This strategy allows for the modification of a complex core structure in the final steps of a synthesis. chimia.chacs.org Applying late-stage C-H activation or functional group interconversion to the this compound scaffold would enable the rapid generation of a library of analogs with diverse chemical properties, helping to identify derivatives with improved potency, selectivity, or pharmacokinetic profiles.
Molecular Hybridization: This involves combining the structural features of this compound with other pharmacophores known to be active against a specific target. This approach could lead to the development of novel hybrid molecules with dual-action mechanisms or enhanced target affinity. researchgate.netdntb.gov.ua
Dimerization Strategies: Exploring different linkers to connect two flavonoid units could yield analogs with enhanced biological activity. Studies on other flavonoid dimers have shown that the nature and length of the linker can significantly influence their ability to interact with biological targets. nih.govnih.gov
These advanced synthetic approaches will be instrumental in optimizing the therapeutic potential of the this compound scaffold.
Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) for Comprehensive Mechanism of Action Studies of this compound
To move beyond a single-target approach and understand the global effects of this compound on biological systems, the integration of "omics" technologies is essential. nih.gov These high-throughput methods provide a snapshot of the changes occurring at the gene (genomics), RNA (transcriptomics), protein (proteomics), and metabolite (metabolomics) levels in response to treatment with the compound.
A combined transcriptomics and metabolomics analysis of Dracaena cochinchinensis has already demonstrated the power of these tools in elucidating the complex metabolic pathways involved in flavonoid biosynthesis, such as the TCA cycle, glycolysis, and phenylalanine metabolism. dntb.gov.uarjptonline.org A similar approach can be applied to cells or animal models treated with this compound. For example, treating a specific cell line (e.g., platelets, cancer cells) with this compound and then performing transcriptomic and metabolomic analyses could reveal which genes are up- or down-regulated and which metabolic pathways are perturbed. This data can provide an unbiased, comprehensive view of the compound's mechanism of action, identify novel targets, and reveal potential off-target effects. dntb.gov.uarjptonline.org
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Information Generated | Potential Application for this compound |
|---|---|---|
| Transcriptomics | Changes in gene expression (mRNA levels). | Identify genes and signaling pathways modulated by this compound treatment. |
| Proteomics | Changes in protein expression and post-translational modifications. | Identify direct protein binding partners and downstream protein expression changes. |
| Metabolomics | Changes in the profile of small-molecule metabolites. | Reveal alterations in metabolic pathways (e.g., energy metabolism, lipid metabolism) in response to the compound. |
| Genomics | Information on genetic variations. | Identify genetic biomarkers that may predict sensitivity or resistance to this compound's effects. |
Application of Systems Biology and Network Pharmacology Approaches in this compound Research
Natural products like this compound often exert their effects not by acting on a single target but by modulating a complex network of interactions within the cell. Systems biology and network pharmacology are emerging fields that embrace this complexity, shifting the paradigm from "one target, one drug" to a more holistic "multi-target, network-centric" view. acs.orgscispace.com
The application of these computational approaches to this compound research would involve several steps:
Target Prediction: Using the chemical structure of this compound to computationally screen databases of known protein targets to predict potential binding partners.
Network Construction: Building a "drug-target-disease" network by integrating the predicted targets with known protein-protein interaction networks and disease-associated gene datasets.
Network Analysis: Analyzing the topology of this network to identify key nodes (hubs) and pathways that are most significantly impacted by the compound. This can help prioritize targets for experimental validation and provide insights into the synergistic effects of modulating multiple targets simultaneously.
This in silico approach can guide experimental research, making it more efficient and hypothesis-driven. nih.gov By understanding how this compound influences the cellular network, researchers can better predict its therapeutic effects, identify potential new applications, and anticipate possible side effects, ultimately accelerating its journey from a natural product to a potential therapeutic agent.
Q & A
Q. What are the primary natural sources of Cochinchinenin A, and what extraction methods are recommended for isolating it?
this compound is typically isolated from plant species within the Cochinchina genus. Standard extraction involves maceration with polar solvents (e.g., methanol or ethanol), followed by liquid-liquid partitioning and chromatographic techniques such as reverse-phase HPLC. For structural validation, combine these methods with spectroscopic analysis (e.g., NMR, MS) . Ensure reproducibility by documenting solvent ratios, temperature, and column specifications .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and functional groups.
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF for molecular weight confirmation.
- X-ray Crystallography: For absolute configuration determination if crystals are obtainable.
- HPLC-PDA/ELSD: To assess purity (>95% by area normalization). Cross-validate results with literature data and report instrument parameters (e.g., column type, mobile phase) .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?
Standard assays include:
- Cell Viability Assays (MTT or resazurin-based) to determine cytotoxicity.
- Enzyme Inhibition Assays (e.g., fluorescence-based or colorimetric kits) for target-specific activity.
- Insulin Secretion Assays in pancreatic β-cells (e.g., ELISA for insulin quantification), as seen in related compounds like Cochinchinenin C . Normalize data to controls and report IC₅₀/EC₅₀ values with confidence intervals .
Q. How should researchers design dose-response experiments for this compound?
Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal curves. Include triplicate measurements and negative/positive controls. For cell-based assays, optimize incubation time and serum-free conditions to minimize interference. Analyze data using nonlinear regression models (e.g., GraphPad Prism) .
Q. What are the best practices for storing this compound to ensure stability?
Store lyophilized powder at −20°C in airtight, light-protected vials. For solutions, use anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and confirm stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict this compound’s binding affinity for the GLP-1 receptor?
- Protein Preparation: Use tools like AutoDock Vina to refine the receptor structure (e.g., remove water molecules, add polar hydrogens).
- Ligand Preparation: Generate 3D conformers of this compound with Open Babel, accounting for tautomeric states.
- Validation: Compare docking scores with known agonists (e.g., Cochinchinenin C ) and validate via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Meta-Analysis: Pool data from multiple studies using random-effects models to account for variability.
- Experimental Replication: Standardize assay protocols (e.g., cell lines, passage numbers) and validate compound purity.
- Contextual Factors: Control for differences in solvent carriers (e.g., DMSO concentration) and cell culture conditions .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Derivative Synthesis: Modify functional groups (e.g., hydroxyl, methyl) systematically.
- Bioactivity Testing: Use a consistent panel of assays (e.g., enzyme inhibition, cytotoxicity).
- Computational Modeling: Apply QSAR models (e.g., CoMFA) to correlate structural features with activity. Publish raw data and synthetic protocols in supplementary materials .
Q. What methodologies are recommended for studying this compound’s pharmacokinetics in vivo?
- Pharmacokinetic Profiling: Administer via oral gavage or IV and collect plasma samples at timed intervals. Quantify using LC-MS/MS.
- Tissue Distribution: Use radiolabeled this compound and autoradiography.
- Metabolite Identification: Employ high-resolution MS/MS and compare fragmentation patterns with synthetic standards .
Q. How should researchers address challenges in reproducing this compound’s reported biological effects?
- Detailed Documentation: Share step-by-step protocols, including batch numbers of reagents and equipment calibration records.
- Collaborative Verification: Partner with independent labs for cross-validation.
- Data Transparency: Publish negative results and raw datasets in repositories like Zenodo .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
